molecular formula C14H24N2O6 B178902 Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate CAS No. 169206-66-0

Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate

Cat. No.: B178902
CAS No.: 169206-66-0
M. Wt: 316.35 g/mol
InChI Key: MBVCAUFPSDXJJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structural features, which include a piperidine ring substituted with a tert-butyl group, a methoxy-oxoethyl group, and a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Addition of the Methoxy-oxoethyl Group: This step involves the reaction of the piperidine derivative with a methoxy-oxoethyl reagent, often under acidic or basic conditions to facilitate the addition.

    Nitromethyl Substitution:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the nitromethyl group, converting it into an amine or other reduced forms.

    Substitution: The piperidine ring and its substituents can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the methoxy-oxoethyl group.

    Reduction Products: Amino derivatives from the reduction of the nitromethyl group.

    Substitution Products: Various substituted piperidine derivatives depending on the reagents used.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine:

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry:

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: Modulating enzyme activity through competitive or non-competitive inhibition.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key regulatory proteins.

Comparison with Similar Compounds

    Tert-butyl 4-(2-hydroxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate: Similar structure with a hydroxy group instead of a methoxy group.

    Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(aminomethyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a nitromethyl group.

Uniqueness: Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its methoxy-oxoethyl and nitromethyl groups provide unique sites for chemical modification and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-13(2,3)22-12(18)15-7-5-14(6-8-15,10-16(19)20)9-11(17)21-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCAUFPSDXJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437297
Record name tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169206-66-0
Record name Methyl 1-[(1,1-dimethylethoxy)carbonyl]-4-(nitromethyl)-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169206-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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